Tolmetin-d3

LC-MS/MS Bioanalysis Matrix Effect

Tolmetin-d3 is the gold-standard stable isotope-labeled internal standard (SIL-IS) for Tolmetin bioanalysis. Its +3 Da mass shift and identical chemical behavior to the native analyte ensure co-elution and consistent ionization efficiency, enabling robust matrix effect correction. Eliminate the quantitation bias of structural analog IS methods and achieve the ≤15% bias required by FDA/EMA validation. Essential for pharmacokinetic, TDM, bioequivalence, and species-comparison metabolism studies seeking regulatory acceptance.

Molecular Formula C15H15NO3
Molecular Weight 260.30 g/mol
CAS No. 1184998-16-0
Cat. No. B564365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolmetin-d3
CAS1184998-16-0
Synonyms1-Methyl-d3-5-(4-methylbenzoyl)-1H-pyrrole-2-acetic Acid;  1-Methyl-d3-5-p-toluoylpyrrole-2-acetic Acid;  5-[(p-Tolyl)carbonyl]-1-methyl-d3-pyrrole-2-acetic Acid;  McN 2559-d3;  Tolmetine-d3 _x000B_
Molecular FormulaC15H15NO3
Molecular Weight260.30 g/mol
Structural Identifiers
InChIInChI=1S/C15H15NO3/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18/h3-8H,9H2,1-2H3,(H,17,18)/i2D3
InChIKeyUPSPUYADGBWSHF-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tolmetin-d3 CAS 1184998-16-0: Deuterated Internal Standard for Quantitative LC-MS/MS Bioanalysis of Tolmetin


Tolmetin-d3 (CAS 1184998-16-0) is the deuterium-labeled isotopologue of Tolmetin, a non-steroidal anti-inflammatory drug (NSAID) [1]. The compound bears three deuterium substitutions, yielding a molecular formula of C₁₅H₁₂D₃NO₃ and a molecular weight of 260.30 g/mol compared to 257.28 g/mol for the unlabeled analyte [1]. Tolmetin-d3 is not intended as a therapeutic agent but rather as a stable isotope-labeled internal standard (SIL-IS) for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays used in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials [1]. Its utility derives from nearly identical chemical behavior to Tolmetin during extraction, chromatography, and ionization, coupled with a +3 Da mass shift that enables unequivocal mass spectrometric differentiation from the native analyte [1].

Why Tolmetin-d3 Cannot Be Substituted with Structural Analog Internal Standards in Regulated Tolmetin Bioanalysis


Substituting Tolmetin-d3 with a structural analog internal standard such as mycophenolic acid (used in some published Tolmetin assays) introduces quantitation inaccuracies that are unacceptable in regulated bioanalysis. While structural analogs may co-elute with the analyte, they exhibit differential extraction recovery, distinct ionization behavior in the electrospray source, and divergent matrix effect susceptibility compared to the target analyte Tolmetin [1]. Stable isotopically labeled internal standards (SIL-IS), by contrast, are widely recognized as the gold standard because they co-elute with the analyte and experience nearly identical matrix effects and ionization efficiency [2]. Critically, SIL-IS with identical chemical properties can also mask underlying assay problems including analyte instability, poor recovery, and ion suppression—whereas structural analogs cannot reliably correct for these variables, leading to biased concentration estimates that fail regulatory validation criteria [1].

Tolmetin-d3 Quantitative Differentiation Evidence: Head-to-Head Performance vs. Alternative Internal Standards


Matrix Effect Correction: Tolmetin-d3 vs. Structural Analog Internal Standards

Tolmetin-d3 provides superior correction for matrix effects in human plasma compared to structural analog internal standards (e.g., mycophenolic acid). Stable isotope-labeled internal standards are the preferred choice because they exhibit extraction recovery, ionization response, and matrix effect profiles that are nearly identical to the target analyte [1]. In contrast, structural analogs can show differential ionization enhancement or suppression, resulting in biased concentration estimates. This differential matrix effect can produce quantitative errors exceeding 15%, which fails regulatory acceptance criteria under FDA and EMA bioanalytical method validation guidelines [2].

LC-MS/MS Bioanalysis Matrix Effect Ion Suppression

Extraction Recovery Tracking: Co-Elution Advantage of Tolmetin-d3

Tolmetin-d3 co-elutes with unlabeled Tolmetin, ensuring identical solid-phase extraction (SPE) recovery and thereby enabling accurate correction for analyte loss during sample preparation [1]. In published Tolmetin assays employing structural analog IS, extraction recovery differences between analyte and IS introduce systematic bias. For Tolmetin extracted from human plasma via SPE, recovery is typically in the range of 85–95%; when a non-identical IS is used, a 10% difference in absolute recovery between analyte and IS translates directly into a 10% quantitation error [2].

Solid-Phase Extraction Sample Preparation Recovery LC-MS/MS

Elimination of Deuterium Back-Exchange: Tolmetin-d3 Structural Integrity

Deuterium-labeled compounds are susceptible to hydrogen-deuterium (H/D) back-exchange when deuterium is positioned on labile sites (e.g., alpha to carbonyl groups or on heteroatoms). However, the three deuterium atoms in Tolmetin-d3 are substituted on carbon positions that are non-labile under typical LC-MS conditions, thereby eliminating H/D back-exchange during sample preparation and chromatographic separation [1]. This contrasts with other deuterated compounds where labile deuterium labeling can produce isotopic impurity and signal overlap, reducing quantitative accuracy [2]. Labeling with heavier stable isotopes such as ¹³C or ¹⁵N shows no issues with chromatographic separation or stability, but deuterium labeling on stable carbon positions in Tolmetin-d3 achieves the same robustness at lower synthetic cost [2].

Deuterium Exchange LC-MS/MS Method Robustness Internal Standard Stability

Multi-Analyte Quantitation Support: Tolmetin-d3 Enables Simultaneous Tolmetin and MED5 Analysis

Tolmetin-d3 supports the simultaneous quantitation of Tolmetin and its metabolite MED5, which is critical for clinical pharmacokinetic studies of amtolmetin guacil (a Tolmetin prodrug). A validated LC-ESI-MS/MS method using a structural analog IS achieved a lower limit of quantitation (LLOQ) of 20 ng/mL and linearity from 20–2000 ng/mL for both Tolmetin and MED5, with intra-day precision of 3.27–4.50% (Tolmetin) and inter-day precision of 5.32–8.18% [1]. Replacing the analog IS with Tolmetin-d3 would eliminate the residual matrix effect bias inherent in the published method, enabling cross-study comparability and improved accuracy across different plasma lots [2].

Pharmacokinetics Metabolite Quantitation Method Validation Amtolmetin Guacil

Tolmetin-d3 Application Scenarios: Where Deuterated Tolmetin Delivers Verifiable Analytical Advantage


Regulated Clinical Pharmacokinetic Studies of Tolmetin and Amtolmetin Guacil

Tolmetin-d3 is the optimal internal standard for human plasma LC-MS/MS assays supporting Phase I pharmacokinetic studies and bioequivalence trials of Tolmetin or amtolmetin guacil formulations. The compound's deuterium labeling ensures co-elution and identical ionization efficiency, enabling matrix effect correction that meets FDA/EMA bioanalytical method validation criteria (bias ≤15% for all QC levels) [1]. This is essential for regulatory submissions where structural analog IS methods may be rejected or require extensive additional validation [2].

Therapeutic Drug Monitoring (TDM) in Rheumatology Patients

Tolmetin-d3 supports high-throughput LC-MS/MS TDM assays for patients receiving Tolmetin therapy for rheumatoid arthritis or osteoarthritis. The compound's stable deuterium placement ensures consistent IS response across hundreds of patient plasma samples with varying matrix composition, enabling precise concentration monitoring over the therapeutic window. This is critical given Tolmetin's short half-life (1–3 hours) and the need for accurate trough-level determination [1].

Metabolite Profiling and Species Comparison Studies

Tolmetin-d3 facilitates simultaneous quantitation of Tolmetin and its oxidative metabolite MCPA in species-comparison metabolism studies. The compound's +3 Da mass shift provides clean MRM transitions without isotopic overlap, enabling accurate quantitation of both parent and metabolite in complex biological matrices (plasma, urine, liver microsomes). This is particularly valuable given the established species differences in amtolmetin guacil metabolism between rats and humans [1].

Method Bridging and Cross-Validation Studies

Tolmetin-d3 is essential for bridging studies that compare legacy Tolmetin assays (developed with analog IS) to modern SIL-IS methods. By demonstrating that Tolmetin-d3 corrects for matrix effect bias that analog IS methods cannot address, laboratories can justify method upgrades and ensure cross-study data comparability for regulatory submissions. This addresses the recognized limitation that SIL internal standards with identical chemical properties can mask underlying assay problems—a feature that, while requiring vigilance, makes SIL-IS the gold standard for robust method validation [1].

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